

# Molecular structure and formula of 1-allyl-2-chlorobenzene

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## Compound of Interest

Compound Name: 1-Allyl-2-chlorobenzene

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An In-depth Technical Guide to **1-Allyl-2-chlorobenzene**: Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of **1-allyl-2-chlorobenzene** (also known as o-chloroallylbenzene), a halogenated aromatic compound. The information is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development, focusing on its molecular characteristics, physicochemical properties, and synthetic methodologies.

## Molecular Structure and Identifiers

**1-Allyl-2-chlorobenzene** is an organic compound characterized by a benzene ring substituted with a chlorine atom and an allyl group at adjacent (ortho) positions.<sup>[1]</sup> Its unique structure, combining the reactivity of an aromatic halide and an alkene, makes it a versatile intermediate in organic synthesis.

Caption: 2D Molecular Structure of **1-allyl-2-chlorobenzene**.

Table 1: Chemical Identifiers and Properties This table summarizes the key identifiers and physicochemical properties of **1-allyl-2-chlorobenzene**.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>9</sub> Cl	<a href="#">[1]</a>
Molecular Weight	152.62 g/mol	<a href="#">[2]</a>
Monoisotopic Mass	152.03928 Da	<a href="#">[1]</a>
IUPAC Name	1-chloro-2-(prop-2-en-1-yl)benzene	<a href="#">[1]</a>
CAS Number	1587-07-1	
SMILES	C=CCC1=CC=CC=C1Cl	<a href="#">[1]</a>
InChI	InChI=1S/C9H9Cl/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7H,1,5H2	<a href="#">[1]</a>
InChIKey	MMNZJCWUBKBTNG-UHFFFAOYSA-N	<a href="#">[1]</a>
Predicted XlogP	3.6	<a href="#">[1]</a>

## Spectroscopic Characterization (Predicted)

While extensive experimental spectra for **1-allyl-2-chlorobenzene** are not readily available in public databases, its spectral characteristics can be reliably predicted based on its constituent functional groups: an ortho-disubstituted chlorinated benzene ring and a terminal allyl group.

Table 2: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts The following chemical shifts (in ppm) are predicted for a CDCl<sub>3</sub> solvent. Aromatic protons (H-Ar) would exhibit complex splitting patterns.

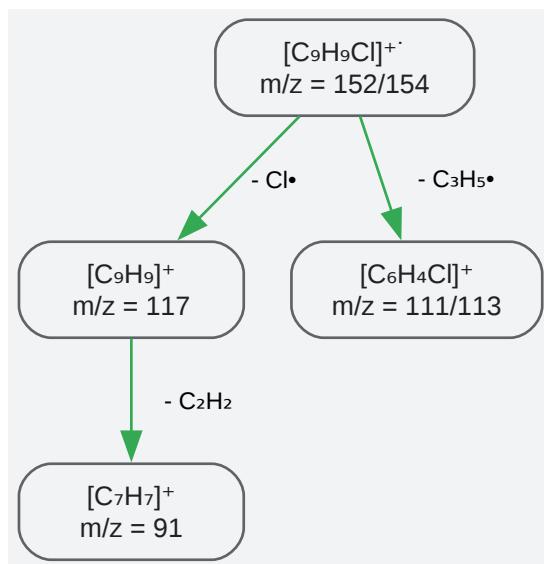
Atom Type	Predicted <sup>1</sup> H Shift (ppm)	Predicted <sup>13</sup> C Shift (ppm)	Notes
Aromatic	7.1 - 7.5	127 - 138	Four distinct signals in a complex multiplet.[3]
Allyl -CH <sub>2</sub> -	~3.4	~35	Typically a doublet.
Allyl -CH=	5.8 - 6.1	~136	A multiplet resulting from coupling to adjacent protons.[4]
Allyl =CH <sub>2</sub>	5.0 - 5.2	~116	Two distinct signals, each appearing as a doublet of doublets.[4]
Aromatic C-Cl	-	~134	Quaternary carbon, no attached proton.[5]
Aromatic C-C	-	~136	Quaternary carbon, no attached proton.

Table 3: Predicted Key Infrared (IR) Absorption Bands The IR spectrum is expected to show characteristic peaks for both the aromatic and alkene moieties.

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Vibration Type	Reference
Aromatic C-H	3030 - 3080	Stretching	[6]
Alkenyl =C-H	3020 - 3100	Stretching	[7]
Alkane C-H (Allylic)	2850 - 2960	Stretching	[7]
Alkene C=C	~1640	Stretching	[7]
Aromatic C=C	1450 - 1600	Ring Stretching	[6]
Alkenyl =C-H (Out-of-plane)	910 and 990	Bending (monosubstituted alkene)	[7]
Aromatic C-H (Out-of-plane)	~750	Bending (ortho-disubstitution)	
Aromatic C-Cl	1000 - 1100	Stretching	

## Mass Spectrometry Fragmentation

In electron ionization mass spectrometry (EI-MS), **1-allyl-2-chlorobenzene** is expected to exhibit a molecular ion peak cluster ( $[M]^+$  and  $[M+2]^+$ ) in an approximate 3:1 ratio, which is characteristic of compounds containing one chlorine atom.<sup>[8]</sup> The primary fragmentation pathway involves the loss of the chlorine atom, followed by rearrangement and further fragmentation of the allyl chain.



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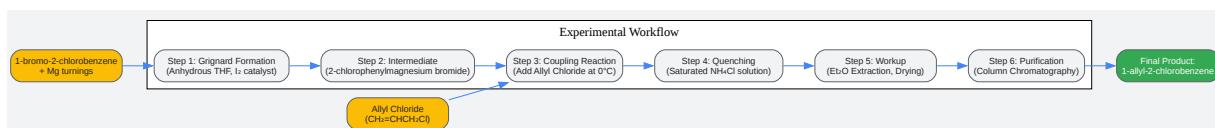
Caption: Predicted EI-MS fragmentation pathway for **1-allyl-2-chlorobenzene**.

## Synthesis Protocols

The synthesis of **1-allyl-2-chlorobenzene** is most commonly achieved via cross-coupling reactions. Below are detailed protocols for two effective methods: the Grignard reaction and the Suzuki-Miyaura coupling.

### Grignard Reaction (Primary Method)

This classic method involves the formation of an aryl Grignard reagent from an ortho-dihalobenzene, followed by its reaction with an allyl halide.[9][10]



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Caption: Workflow for the synthesis of **1-allyl-2-chlorobenzene** via Grignard reaction.

Experimental Protocol:

- Apparatus Setup: A three-necked, oven-dried, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere (e.g., nitrogen or argon).
- Grignard Reagent Formation:
  - Magnesium turnings (1.2 eq.) are placed in the flask.
  - A small crystal of iodine is added to activate the magnesium surface.
  - A solution of 1-bromo-2-chlorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to initiate the reaction. The mixture is gently heated if necessary.
  - Once initiated, the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until most of the magnesium is consumed, yielding 2-chlorophenylmagnesium bromide.[9]
- Coupling Reaction:
  - The Grignard solution is cooled to 0°C in an ice bath.
  - Allyl chloride (1.1 eq.), dissolved in anhydrous THF, is added dropwise. The reaction is typically exothermic and the addition rate should be controlled to maintain the temperature below 10°C.[11]
  - After addition, the reaction is allowed to warm to room temperature and stirred for several hours or until TLC analysis indicates the consumption of the starting material.
- Workup and Purification:
  - The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).

- The resulting mixture is transferred to a separatory funnel and extracted three times with diethyl ether ( $\text{Et}_2\text{O}$ ).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to yield pure **1-allyl-2-chlorobenzene**.

## Suzuki-Miyaura Coupling (Alternative Method)

The Suzuki-Miyaura coupling is a modern, powerful alternative that uses a palladium catalyst to couple an aryl halide with an organoboron species.[12] This method offers high functional group tolerance and generally milder reaction conditions.[13]

Reaction Scheme: 2-chlorophenylboronic acid is reacted with allyl bromide in the presence of a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ) and a base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ ) in a suitable solvent mixture (e.g., Toluene/Water or Dioxane/Water).[14][15]

General Protocol:

- Reactant Mixture: To a flask are added 2-chlorophenylboronic acid (1.0 eq.), allyl bromide (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).
- Solvent and Degassing: A solvent mixture, such as 1,4-dioxane and water, is added. The mixture is thoroughly degassed by bubbling argon through it for 10-15 minutes.
- Catalyst Addition: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), is added under an argon atmosphere.[15]
- Reaction: The flask is sealed and heated (e.g., to 80-100°C) with vigorous stirring overnight.
- Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The final product is purified via column chromatography.

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